molecular formula C24H24N2O5S B2867419 4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 864939-53-7

4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No. B2867419
CAS RN: 864939-53-7
M. Wt: 452.53
InChI Key: OYEHGYBSQLLKAN-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is a compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is also known as BZENEB, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Enzyme Inhibition

Compounds related to 4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide have been investigated for their inhibitory effects on enzymes like carbonic anhydrases. For example, aromatic sulfonamide inhibitors have shown nanomolar inhibitory concentrations against carbonic anhydrase isoenzymes, exhibiting potential for therapeutic applications in conditions where enzyme inhibition is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Polymer Synthesis

These compounds also play a crucial role in the synthesis of polymers, particularly polybenzoxazines, which are known for their thermal and mechanical properties. Research has focused on developing novel thermosetting systems based on multifunctional benzoxazines, indicating improvements in the thermal, viscoelastic, and mechanical properties of materials derived from these monomers (Gilbert, Taverna, Dieser, Morales, Spontón, & Estenoz, 2018).

Organic Synthesis

Furthermore, these benzamide derivatives have been employed as intermediates in the synthesis of complex organic molecules. The synthesis and characterization of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride highlight the versatility of these compounds in creating new molecules with potential antimicrobial activity (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-2-26(17-18-6-4-3-5-7-18)32(28,29)21-11-8-19(9-12-21)24(27)25-20-10-13-22-23(16-20)31-15-14-30-22/h3-13,16H,2,14-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEHGYBSQLLKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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